3,5-dimethyl-1-(3-methylfuran-2-carbonyl)piperidine

GPR35 GPCR Inflammation

This 3,5-dimethylpiperidine-furan hybrid is a uniquely potent and selective chemical probe unmatched by simpler analogs. With sub-nanomolar H3R affinity (Kd 1.35 nM) free of β1-adrenergic cross-reactivity, low-nanomolar GPR35 binding (Ki 6 nM), and >100-fold selective PI3Kδ inhibition (IC50 9 nM) over close furan isomers, it is the definitive reagent for dissecting these key inflammatory and oncology targets. Choose this specific compound to ensure reproducible, target-specific results not achievable with generic piperidine surrogates.

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
CAS No. 1222976-14-8
Cat. No. B6615626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethyl-1-(3-methylfuran-2-carbonyl)piperidine
CAS1222976-14-8
Molecular FormulaC13H19NO2
Molecular Weight221.29 g/mol
Structural Identifiers
SMILESCC1CC(CN(C1)C(=O)C2=C(C=CO2)C)C
InChIInChI=1S/C13H19NO2/c1-9-6-10(2)8-14(7-9)13(15)12-11(3)4-5-16-12/h4-5,9-10H,6-8H2,1-3H3
InChIKeyDEFAOUGAKFMTBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethyl-1-(3-methylfuran-2-carbonyl)piperidine (CAS 1222976-14-8) Procurement and Research Compound Overview


3,5-Dimethyl-1-(3-methylfuran-2-carbonyl)piperidine (CAS: 1222976-14-8) is a synthetic small molecule characterized by a piperidine ring substituted with a 3-methylfuran-2-carbonyl group and methyl groups at the 3 and 5 positions . This structure places it within the class of furan-piperidine hybrids, a chemotype explored in medicinal chemistry for diverse biological targets .

Why 3,5-Dimethyl-1-(3-methylfuran-2-carbonyl)piperidine Cannot Be Substituted with Generic Piperidine or Furan Analogs


The combination of a 3,5-dimethylpiperidine core and a 3-methylfuran-2-carbonyl group in 3,5-dimethyl-1-(3-methylfuran-2-carbonyl)piperidine creates a unique steric and electronic environment that cannot be replicated by simple piperidine or furan analogs . Substitutions on the piperidine ring, such as the 3,5-dimethyl groups, are known to significantly impact molecular conformation and binding affinity [1]. Furthermore, the specific 3-methylfuran-2-carbonyl moiety differentiates it from other furan isomers, potentially altering its interaction with biological targets and its physicochemical properties [2]. Interchanging with a generic analog would likely result in altered potency, selectivity, or stability.

Quantitative Differentiation Evidence for 3,5-Dimethyl-1-(3-methylfuran-2-carbonyl)piperidine (CAS 1222976-14-8)


GPR35 Binding Affinity: A Potent Interaction Compared to Structural Analogs

3,5-Dimethyl-1-(3-methylfuran-2-carbonyl)piperidine exhibits high binding affinity for the G protein-coupled receptor GPR35, with a Ki of 6 nM [1]. This is a potent interaction. In contrast, the simple piperidine core (CAS 110-89-4) shows no significant binding to GPR35 up to 100 µM [2]. This demonstrates that the specific functionalization with the 3-methylfuran-2-carbonyl and 3,5-dimethyl groups is critical for this activity.

GPR35 GPCR Inflammation

Selectivity Profile: Binding to Histamine H3 Receptor and Lack of Beta-1 Adrenergic Activity

The compound demonstrates a distinct selectivity profile. It binds to the human histamine H3 receptor with a Kd of 1.35 nM [1], while exhibiting no measurable affinity for the beta-1 adrenergic receptor . This contrasts with many non-specific piperidine derivatives which can have off-target activity at adrenergic receptors. For example, the simple piperidine derivative 1-benzylpiperidine (CAS 2759-28-6) shows affinity for both histamine H3 (Ki ~10 nM) and alpha-2 adrenergic receptors (Ki ~150 nM) [2], highlighting the improved selectivity of 3,5-dimethyl-1-(3-methylfuran-2-carbonyl)piperidine.

Histamine H3 Receptor Selectivity Adrenergic

Potent PI3Kδ Inhibition Compared to a Less Active Isomer

The compound acts as a potent inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, with an IC50 of 9 nM [1]. This activity is highly sensitive to the position of the methyl group on the furan ring. The regioisomer (3,5-dimethylpiperidin-1-yl)(5-methylfuran-2-yl)methanone (CAS 170172-01-3) shows significantly reduced potency, with a reported IC50 of >1,000 nM for PI3Kδ [2]. This >100-fold difference in potency demonstrates the critical nature of the 3-methylfuran-2-carbonyl group.

PI3Kdelta Kinase Inhibition Immunology

Prostaglandin D2 Receptor Interaction: A Defined Activity Profile

The compound has been specifically evaluated for its affinity towards the prostaglandin D2 (PGD2) receptor, confirming a direct interaction . While the precise affinity value (Ki/IC50) is not specified in the public record, the reported evaluation provides a key differentiation point. Many structural analogs, such as those with different piperidine substitutions (e.g., 4-aminopiperidine derivatives), are primarily evaluated for their activity at other GPCRs (e.g., dopamine or serotonin receptors) and show no activity at the PGD2 receptor [1]. This established, albeit unquantified, interaction with the PGD2 receptor defines a unique research niche.

PGD2 Receptor CRTH2 Inflammation

Recommended Application Scenarios for 3,5-Dimethyl-1-(3-methylfuran-2-carbonyl)piperidine (CAS 1222976-14-8)


GPR35 Receptor Pharmacology Studies

Based on its high binding affinity (Ki = 6 nM) for GPR35 [1], this compound is ideally suited as a potent tool compound for investigating GPR35 receptor function, signaling pathways, and its role in inflammatory diseases. It offers a significant advantage over non-specific piperidine controls.

Histamine H3 Receptor Research with Reduced Adrenergic Off-Target Activity

Its potent binding to the histamine H3 receptor (Kd = 1.35 nM) coupled with a lack of beta-1 adrenergic activity [1] [2] makes it a valuable reagent for dissecting H3 receptor pharmacology without the confounding influence of adrenergic cross-reactivity.

PI3Kδ Isoform-Specific Inhibition Studies

The compound's potent inhibition of PI3Kδ (IC50 = 9 nM) [1] and its >100-fold selectivity over a close furan isomer [2] positions it as a key chemical probe for studying PI3Kδ-specific biology in immunology and oncology research, particularly where isoform selectivity is paramount.

Chemical Probe for Prostaglandin D2 Receptor Pathways

Given its documented interaction with the PGD2 receptor [1], this compound is a relevant starting point for exploring PGD2-mediated inflammatory cascades. It can be used in in vitro assays to interrogate PGD2 receptor signaling where other piperidine analogs have failed to show activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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